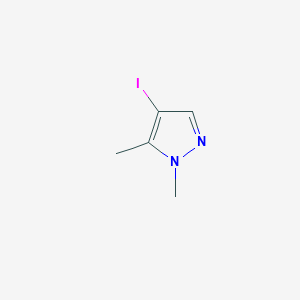

4-iodo-1,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-iodo-1,5-dimethyl-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms. They are rarely found in nature but are categorized as alkaloids due to their structure and pharmacological effects on humans .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In particular, 4-iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

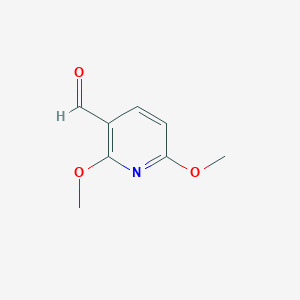

Molecular Structure Analysis

The molecular formula of “4-iodo-1,5-dimethyl-1H-pyrazole” is C5H7IN2 . It has an average mass of 222.027 Da and a monoisotopic mass of 221.965378 Da .

Chemical Reactions Analysis

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It has been used in an indium-mediated synthesis of heterobiaryls .

Physical And Chemical Properties Analysis

The physical form of “4-iodo-1,5-dimethyl-1H-pyrazole” is solid . It should be stored in a dark place, sealed in dry, at 2-8°C .

Applications De Recherche Scientifique

Anticancer Activity

4-Aminoantipyrine derivatives, including pyrazolone derivatives that share structural features with 4-iodo-1,5-dimethyl-1H-pyrazole, have been synthesized and evaluated for their anticancer activity. These compounds displayed significant activity against human tumor breast cancer cell lines, suggesting potential applications in developing new anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Synthesis of Oligomeric Compounds

Research on monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments, which involve 4-iodo-1H-pyrazoles, has been conducted. These compounds have applications in creating new materials with potential uses in various technological applications (Potapov, Khlebnikov, & Vasilevskii, 2006).

Organic Synthesis and Catalysis

New palladium(II) complexes with pyrazole ligands, including 4-iodo-1H-pyrazoles, have been synthesized and characterized. These complexes have been tested for their cytotoxicity against cancer cell lines, demonstrating the potential of 4-iodo-1H-pyrazole derivatives in catalysis and as precursors for pharmaceutical compounds (Barra et al., 2011).

Antioxidant Activity

Studies have also focused on the antioxidant activity of pyrazole derivatives. Compounds containing the pyrazole moiety have shown potential radical scavenging capacity and antioxidant activity, indicating their usefulness in addressing oxidative stress-related conditions (Karrouchi et al., 2019).

Building Blocks for Chemical Synthesis

The preparation of 4- and 5-iodinated pyrazoles, including derivatives of 4-iodo-1,5-dimethyl-1H-pyrazole, as useful building blocks for further chemical synthesis, highlights the versatility of these compounds in constructing more complex molecular architectures for various applications (Guillou, Bonhomme, Ermolenko, & Janin, 2011).

Safety And Hazards

Orientations Futures

While the future directions for “4-iodo-1,5-dimethyl-1H-pyrazole” are not explicitly mentioned in the search results, it’s worth noting that pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into new and improved applications for pyrazole derivatives.

Propriétés

IUPAC Name |

4-iodo-1,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYSWMALOLASK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304473 |

Source

|

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1,5-dimethyl-1H-pyrazole | |

CAS RN |

6647-96-7 |

Source

|

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)